N-(6-fluoro-1,3-benzothiazol-2-yl)-3-propoxybenzamide
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Overview
Description
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-propoxybenzamide is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a fluorine atom at the 6th position of the benzothiazole ring and a propoxybenzamide group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-propoxybenzamide typically involves the condensation reaction of 6-fluoro-1,3-benzothiazol-2-amine with 3-propoxybenzoyl chloride. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:
6-fluoro-1,3-benzothiazol-2-amine+3-propoxybenzoyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as recrystallization and chromatography are often employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The fluorine atom in the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-propoxybenzamide involves its interaction with specific molecular targets. The fluorine atom in the benzothiazole ring enhances its binding affinity to certain enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(6-fluoro-1,3-benzothiazol-2-yl)formamide
- N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide
Uniqueness
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-propoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propoxybenzamide group enhances its solubility and bioavailability compared to other similar compounds.
Properties
Molecular Formula |
C17H15FN2O2S |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-propoxybenzamide |
InChI |
InChI=1S/C17H15FN2O2S/c1-2-8-22-13-5-3-4-11(9-13)16(21)20-17-19-14-7-6-12(18)10-15(14)23-17/h3-7,9-10H,2,8H2,1H3,(H,19,20,21) |
InChI Key |
RBOCDZRSPHYZTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Origin of Product |
United States |
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